1,5-Diamino-4,8-dihydroxyanthraquinone

描述

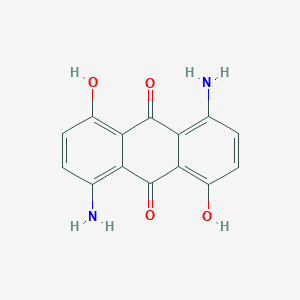

Structure

3D Structure

属性

IUPAC Name |

1,5-diamino-4,8-dihydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c15-5-1-3-7(17)11-9(5)13(19)12-8(18)4-2-6(16)10(12)14(11)20/h1-4,17-18H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYLKWSCFRLSKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051727 | |

| Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145-49-3, 52365-48-7 | |

| Record name | 1,5-Diamino-4,8-dihydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diaminoanthrarufin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000145493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5(Or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052365487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diaminoanthrarufin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diaminoanthrarufin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1,5-diamino-4,8-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Diamino-4,8-dihydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5(or 1,8)-diamino-4,8(or 4,5)-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-diamino-4,8-dihydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-DIAMINO-4,8-DIHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7YVG56Q18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Setup and Conditions

The electrolytic method, described in patent CN101054681A, enables direct conversion of 1,5-dinitroanthraquinone to DAHAQ in a single step. Key parameters include:

-

Electrolyte : 7.5–14.2 mol/L sulfuric acid, which facilitates proton transfer and stabilizes intermediates.

-

Raw material : 1,5-Dinitroanthraquinone (0.003–0.012 mol/L concentration in electrolyte).

-

Phase transfer catalysts : SnCl₂, BiCl₃, hexadecyltrimethylammonium bromide (CTAB), or octadecyltrimethylammonium bromide (OTAB) at 2.5 wt%.

-

Temperature : 100–160°C, optimizing reaction kinetics while minimizing side reactions.

-

Electrode materials : Pb-Ag alloy or platinized titanium (anode); copper or cupronickel (cathode).

-

Electrical parameters : Cathode potential of -0.1 to -0.4 V vs. SHE and current density of 200–2000 A/m².

Under these conditions, the nitro groups at positions 1 and 5 are reduced to amines, while hydroxyl groups are introduced at positions 4 and 8 via electrophilic substitution or hydrolysis.

Role of Phase Transfer Catalysts

Phase transfer catalysts (PTCs) like SnCl₂ enhance electron transfer efficiency by stabilizing charged intermediates at the electrode-electrolyte interface. For example, SnCl₂ increases current density by 40% compared to uncatalyzed systems, enabling faster reduction kinetics. CTAB and OTAB improve solubility of aromatic intermediates in the aqueous electrolyte, preventing passivation of the cathode surface.

Optimization and Performance

Optimized conditions (140°C, -0.35 V cathode potential, 1000 A/m² current density) yield DAHAQ with 72% isolated yield and 78% current efficiency . The high sulfuric acid concentration (12.75 mol/L) ensures complete protonation of intermediates, directing regioselective hydroxylation. Post-synthesis purification is minimal due to the reaction’s high selectivity.

Multi-Step Chemical Synthesis

Nitration of 4,8-Dihydroxyanthraquinone

This method adapts mitoxantrone synthesis protocols for DAHAQ production:

-

Nitration :

-

Reduction :

Challenges in Regioselectivity

Nitration of anthraquinones is highly sensitive to substituent directing effects. Hydroxyl groups at 4 and 8 positions favor nitration at 1 and 5 due to their meta-directing nature. However, trace isomers (e.g., 2,4-dinitro derivatives) may form, necessitating careful recrystallization.

Purification and Characterization

Crude DAHAQ is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by:

-

HPLC : Purity >95% (C18 column, λ = 450 nm).

-

¹H NMR : Aromatic protons at δ 6.8–8.2 ppm confirm substitution pattern.

Comparative Analysis of Synthesis Methods

Advantages and Limitations

-

Electrolytic :

-

Pros: Single-step, scalable, minimal purification.

-

Cons: High energy input, specialized equipment required.

-

-

Chemical :

-

Pros: Standard lab setup, adaptable to other derivatives.

-

Cons: Multi-step, generates hazardous waste.

-

化学反应分析

Types of Reactions

1,5-Diamino-4,8-dihydroxyanthraquinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the compound into leuco forms.

Substitution: Amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones and leuco derivatives, which have applications in dyes and pigments .

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

DAHQ serves as a crucial intermediate in the synthesis of complex organic molecules and dyes. Its reactivity due to the presence of amino and hydroxyl groups facilitates various chemical reactions, making it valuable in organic synthesis. For instance, DAHQ can undergo arylation reactions to produce aryl-substituted anthraquinones, which are used extensively in dyeing processes for textiles .

Electrolytic Synthesis

Recent advancements have introduced a one-step electrolytic synthesis method for DAHQ using 1,5-dinitroanthraquinone as a precursor. This method is notable for its efficiency and reduced environmental impact compared to traditional multi-step synthesis routes. The process achieves high selectivity and yield while minimizing waste .

Biological Applications

Biological Staining

DAHQ is employed in biological staining techniques, which are essential for observing and analyzing cell structures. Its vibrant color enhances visibility under microscopic examination, aiding in various biological research applications.

Pharmaceutical Research

There is ongoing research into the potential pharmaceutical applications of DAHQ due to its bioactive properties. Studies have indicated that derivatives of anthraquinones exhibit antibacterial activity against antibiotic-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis . This positions DAHQ as a candidate for further investigation in drug development.

Industrial Applications

Dyes and Pigments

DAHQ is widely used in the production of dyes and pigments due to its intense coloration properties. It is particularly effective in dyeing polyester materials and has been utilized in various textile applications . The compound's ability to form stable complexes with fibers contributes to its effectiveness as a dyeing agent.

Electronics

In the electronics industry, DAHQ is explored as a component in electronic materials. Its solubility characteristics make it suitable for incorporation into polyimides, which are used in various electronic applications requiring specific solvent compatibility.

Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Facilitates diverse chemical reactions |

| Biological Staining | Enhances visibility of cell structures | Aids microscopic analysis |

| Pharmaceutical Research | Potential antibacterial agent | Targeting antibiotic-resistant bacteria |

| Dye Production | Dyeing polyester materials | Provides vibrant colors with stability |

| Electronics | Component in electronic materials | Compatible with polyimides for specialized uses |

Case Studies

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of DAHQ derivatives against resistant bacterial strains. Results showed that certain concentrations effectively inhibited bacterial growth, suggesting potential therapeutic applications .

Case Study 2: Electrolytic Synthesis Efficiency

Research on the electrolytic synthesis of DAHQ demonstrated a significant reduction in production steps compared to traditional methods. The one-step process yielded over 72% efficiency with minimal environmental impact, showcasing DAHQ's potential for sustainable manufacturing practices .

作用机制

The mechanism of action of 1,5-diamino-4,8-dihydroxyanthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it can interact with casein kinase II subunit alpha, affecting cellular processes .

相似化合物的比较

Comparison with Similar Anthraquinone Derivatives

Structural and Functional Group Variations

The biological and physicochemical properties of anthraquinones depend heavily on substituent positions and types. Key analogs of DAHA include:

Key Observations :

- Halogenation Effects : Adding a chlorine atom at position 2 (Disperse Blue 56) increases PaPMM/PGM inhibition but reduces solubility compared to DAHA . Bromination of DAHA analogs improves dye fastness on polyester fibers .

- Substituent Position: Moving amino groups from 1,5 to 1,8 (as in 1,8-diamino-4,5-dihydroxyanthraquinone) alters enzyme selectivity and dye-fiber interactions .

Photocatalytic Activity

DAHA’s strong visible-light absorption (614 nm) enables its use in H₂ production systems. In contrast, unmodified anthraquinone (AQ) requires co-catalysts like MoO₃/g-C₃N₄ for redox cycling .

Polymer Chemistry

DAHA imparts cresylic acid solubility to polyimides when combined with benzophenone dianhydride (BPDA). This property is rare among diamines, as only 5/19 tested analogs (e.g., 2,4-diaminotoluene) showed similar solubility .

生物活性

1,5-Diamino-4,8-dihydroxyanthraquinone (DAD) is a synthetic compound belonging to the anthraquinone family. It possesses significant biological activity, making it a subject of interest in various fields such as pharmacology, biochemistry, and dye chemistry. This article explores the biological activities of DAD, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 270.244 g/mol. The compound features two amino groups and two hydroxyl groups attached to the anthraquinone ring, contributing to its reactivity and biological properties.

Structural Comparison Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Amino-4-hydroxyanthraquinone | Contains one amino group and one hydroxyl group | Less reactive due to fewer functional groups |

| 1,8-Diaminoanthraquinone | Two amino groups but lacks hydroxyl groups | Different solubility and reactivity profile |

| 1-Hydroxy-4-aminoanthraquinone | Contains one hydroxyl and one amino group | Exhibits different dyeing properties |

| Methylated Derivatives | Methylated at amino positions | Altered solubility and biological activity |

Antimicrobial Properties

Research indicates that DAD exhibits antibacterial and antifungal activities. Studies have shown its effectiveness against various pathogens, including strains of bacteria responsible for infections. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.

- Case Study : A study investigating the antimicrobial efficacy of DAD revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, demonstrating potential as a therapeutic agent in treating bacterial infections.

Antitumor Activity

DAD has been studied for its potential as an antitumor agent . Its ability to intercalate into DNA may disrupt cellular processes leading to apoptosis in cancer cells.

- Research Findings : In vitro studies have shown that DAD can induce cell cycle arrest in cancer cell lines, suggesting its role in inhibiting tumor growth. The compound's structure allows it to interact with DNA and proteins, potentially leading to cell death through various pathways.

The biological activity of DAD can be attributed to several mechanisms:

- Enzyme Interaction : DAD interacts with enzymes involved in cellular processes, either inhibiting or activating their functions.

- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : DAD may induce oxidative stress in cells, leading to damage that triggers apoptosis.

Environmental Factors Influencing Activity

The efficacy of DAD is influenced by environmental conditions such as pH, temperature, and solvent polarity. These factors can affect the compound's stability and interaction with biological targets.

常见问题

Q. What are the standard synthetic routes for 1,5-diamino-4,8-dihydroxyanthraquinone, and how do reaction conditions influence purity?

this compound is typically synthesized via halogenation of anthraquinone derivatives. For example:

Q. Key Considerations :

- Impurities : Residual halogenated intermediates (e.g., 1,5-dichloroanthraquinone) may persist if hydrolysis is incomplete. Purity is verified via HPLC (>98%) and NMR .

- Reaction Optimization : Temperature (80–100°C) and solvent polarity (aqueous ethanol) critically affect yield and byproduct formation .

Q. How can researchers characterize the photophysical properties of this compound?

The compound exhibits strong absorbance in the visible spectrum (λmax ≈ 580–620 nm) due to its conjugated anthraquinone backbone. Key methods include:

Q. What experimental strategies resolve contradictions in the compound’s redox behavior across different solvents?

Discrepancies in redox potentials (e.g., -0.45 V vs. -0.62 V in acetonitrile vs. water) arise from solvent polarity and protonation effects. Methodological recommendations:

Q. Example Workflow :

Electrochemical Cell Setup : Use a three-electrode system with Ag/AgCl reference.

Solvent Comparison : Test in H2O (0.1 M KCl) vs. DMF (0.1 M TBAPF6).

Data Normalization : Correct for junction potentials using ferrocene as an internal standard .

Q. How does this compound enhance photoelectrocatalytic dye degradation, and what are key experimental variables?

The brominated derivative (Disperse Blue 56, CAS 31810-89-6) is studied for UV/visible-light-driven degradation using Ru-doped TiO2 nanotubes:

Q. Critical Parameters :

Q. What methodologies assess the compound’s potential as a fluorescent probe for cellular imaging?

While 1,4-dihydroxyanthraquinone derivatives are established probes, this compound requires modification:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。